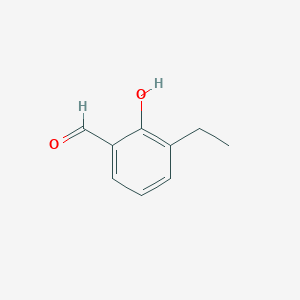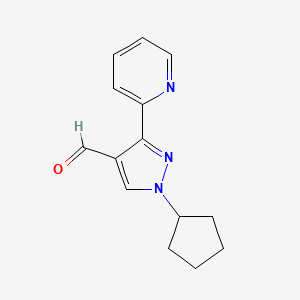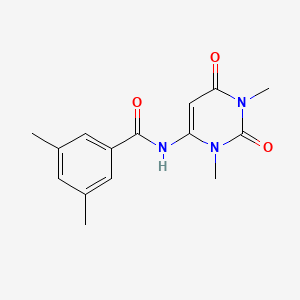![molecular formula C18H17F2N3O3S B2926063 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1252911-23-1](/img/structure/B2926063.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide" is a novel compound with significant potential across various scientific disciplines. The structure comprises a thieno[3,2-d]pyrimidine core, substituted with a butyl group, two keto groups, and a difluorophenylacetamide moiety. This unique arrangement bestows the compound with intriguing chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound generally involves multi-step reactions:
Formation of the Thienopyrimidine Core: : This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under controlled conditions.
Introduction of the Butyl and Keto Groups: : Through selective alkylation and oxidation reactions, the butyl and keto groups are introduced.
Formation of the Difluorophenylacetamide Moiety: : Finally, the difluorophenyl group is coupled to the acetamide under amide bond formation conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve similar pathways but optimized for large-scale production. Factors like yield, reaction time, and cost are crucial considerations. Automated continuous flow reactors and catalytic processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the butyl group, leading to various oxidized derivatives.
Reduction: : The keto groups may be reduced to hydroxyl groups under appropriate conditions.
Substitution: : The aromatic ring allows for electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions Used in these Reactions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or KMnO₄ in suitable solvents.
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Electrophilic reagents (e.g., bromine for bromination) under controlled temperatures.
Major Products Formed from these Reactions
The products vary depending on the specific conditions and reagents used. Oxidation and reduction reactions yield various alcohols, ketones, and carboxylic acids, while substitution reactions yield a range of mono- and polysubstituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable model for studying electronic effects, resonance, and aromaticity in heterocyclic chemistry.
Biology and Medicine
It shows promise in medicinal chemistry for its potential therapeutic effects, possibly acting as an enzyme inhibitor or receptor ligand. Its biological activity against specific targets could make it a candidate for drug development.
Industry
In industry, the compound could be utilized in the development of advanced materials, agrochemicals, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism of action depends on its specific biological target. Generally, the compound may act by:
Binding to Enzymes or Receptors: : The difluorophenylacetamide moiety could interact with active sites, altering enzyme activity or receptor signaling.
Modulating Pathways: : Through these interactions, it could influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)propionamide
Highlighting Its Uniqueness
Compared to these similar compounds, "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide" may exhibit different biological activities and chemical reactivities due to the subtle changes in the side chains and substituents, which influence molecular interactions and stability.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(19)9-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWCASYHFJGAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2925983.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide](/img/structure/B2925985.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2925987.png)
![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2925994.png)





